Cyclohexane, (1-hexyltetradecyl)-
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Overview
Description
Cyclohexane, (1-hexyltetradecyl)-, also known as 7-Cyclohexyleicosane, is a chemical compound with the molecular formula C26H52. It is a derivative of cyclohexane, where a hexyltetradecyl group is attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, (1-hexyltetradecyl)- typically involves the alkylation of cyclohexane with a hexyltetradecyl halide under specific reaction conditions. The process may include the use of catalysts such as aluminum chloride (AlCl3) to facilitate the alkylation reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of Cyclohexane, (1-hexyltetradecyl)- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, (1-hexyltetradecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanol and cyclohexanone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions, where the hexyltetradecyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under specific conditions.
Major Products Formed
The major products formed from these reactions include cyclohexanol, cyclohexanone, and various substituted cyclohexane derivatives .
Scientific Research Applications
Cyclohexane, (1-hexyltetradecyl)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of long-chain alkyl cyclohexanes in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological membranes and its effects on membrane fluidity.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its hydrophobic nature.
Industry: It is used in the formulation of lubricants and surfactants due to its unique chemical properties
Mechanism of Action
The mechanism of action of Cyclohexane, (1-hexyltetradecyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by altering their conformation or by acting as a competitive inhibitor. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with the formula C6H12.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group attached.
Cyclohexanone: A cyclohexane derivative with a ketone group attached.
Uniqueness
Cyclohexane, (1-hexyltetradecyl)- is unique due to the presence of the long hexyltetradecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and enhanced membrane permeability .
Properties
CAS No. |
4443-60-1 |
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Molecular Formula |
C26H52 |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
icosan-7-ylcyclohexane |
InChI |
InChI=1S/C26H52/c1-3-5-7-9-10-11-12-13-14-15-18-22-25(21-17-8-6-4-2)26-23-19-16-20-24-26/h25-26H,3-24H2,1-2H3 |
InChI Key |
GWXVVKZIXZETOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCC)C1CCCCC1 |
Origin of Product |
United States |
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